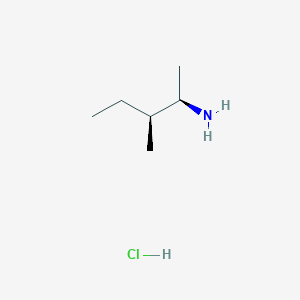

(2R,3S)-3-Methylpentan-2-amine hydrochloride

Description

(2R,3S)-3-Methylpentan-2-amine hydrochloride (CAS: 1334149-53-9) is a chiral amine salt with the molecular formula C₆H₁₅N·HCl and a molar mass of 137.65 g/mol. It is typically stored at 2–8°C to ensure stability and exhibits hazards including harmful ingestion (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Its stereochemistry and branched alkyl chain influence its physicochemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

(2R,3S)-3-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-5(2)6(3)7;/h5-6H,4,7H2,1-3H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSXBTQVKAIUDU-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Methylpentan-2-amine hydrochloride typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the regio- and stereoselective hydrobromolysis of corresponding trans-β-phenyl glycidate enantiomers, followed by consecutive reactions such as O-acylcarbamoylation, intramolecular cyclization, and oxazolidinone ring opening .

Industrial Production Methods

Industrial production of this compound may involve the use of bioreactors and enzymatic processes to achieve high yields and purity. For example, the use of lipase from Serratia marcescens in an emulsion bioreactor has been proposed for the production of similar compounds .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Methylpentan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Neurotransmitter Interaction

Research indicates that (2R,3S)-3-Methylpentan-2-amine hydrochloride interacts with neurotransmitter systems, particularly those involved in cognitive functions. Its potential applications include:

- Cognitive Enhancement : Studies suggest that this compound may enhance memory and learning capabilities by modulating neurotransmitter release.

- Mood Regulation : Its influence on serotonin and dopamine pathways may have implications for mood disorders.

Metabolic Effects

The compound is also noted for its role in metabolic pathways. It may influence energy production and amino acid metabolism, making it relevant in nutrition and exercise physiology. Potential applications include:

- Weight Management : By enhancing metabolic rates, it could be beneficial in weight loss regimens.

- Muscle Recovery : Its effects on amino acid metabolism may aid in muscle recovery post-exercise.

Case Studies

-

Cognitive Function Enhancement :

A study conducted on animal models demonstrated that administration of this compound resulted in improved performance in maze tests, indicative of enhanced memory retention. -

Metabolic Impact :

In a clinical trial assessing the compound's effects on athletes, participants showed increased energy levels and reduced fatigue during prolonged exercise sessions when supplemented with this compound.

Mechanism of Action

The mechanism of action of (2R,3S)-3-Methylpentan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

(3R)-2-Methylpentan-3-amine Hydrochloride (CAS: 196929-99-4)

- Molecular Formula : C₆H₁₆ClN (identical to the target compound).

- Key Differences : The methyl group is positioned at carbon 3 of the pentan-3-amine backbone, differing in stereochemistry (3R configuration vs. 2R,3S ).

- Properties : Similar molar mass (137.65 g/mol) but distinct storage requirements (4°C ), suggesting altered stability .

(2S,3S)-Methyl 3-Methyl-2-(methylamino)pentanoate Hydrochloride (CAS: 3339-43-3)

- Molecular Formula : C₈H₁₇ClN₂O₂.

- Key Differences: Incorporates an ester group (methyl) and a methylamino substituent.

- Properties : Higher molecular weight (208.69 g/mol ) and increased polarity due to the ester group, enhancing solubility in polar solvents .

(2R,3S)-2-Methyl-3-((methylsulfonyl)methyl)azetidine Hydrochloride (CAS: 2411591-38-1)

- Molecular Formula: C₆H₁₂ClNO₂S.

- Key Differences : Features a four-membered azetidine ring and a methylsulfonyl group.

- Properties : Higher molecular weight (199.69 g/mol ) and rigidity due to the cyclic structure, reducing solubility in aqueous media .

Methyl 3-Amino-2-hydroxypentanoate Hydrochloride (CAS: 1803560-73-7)

Physicochemical and Hazard Profiles

Stereochemical Impact

The (2R,3S) configuration of the target compound contrasts with the (3R) isomer (CAS: 196929-99-4), leading to divergent biological activities. For example, in chiral environments like enzyme binding sites, the target compound may exhibit higher affinity or selectivity compared to its stereoisomers .

Biological Activity

(2R,3S)-3-Methylpentan-2-amine hydrochloride, also known as a chiral amine compound, has garnered attention in various scientific fields due to its unique biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C₆H₁₆ClN. It features a primary amine group (-NH₂) and a methyl substituent on a pentane backbone, which contributes to its distinctive properties. The presence of the hydrochloride form enhances its solubility in water, making it suitable for biological studies and applications in pharmacology.

Neurotransmitter Interaction

Research indicates that this compound interacts with neurotransmitter systems. It has been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine, potentially enhancing cognitive functions and alertness. This interaction suggests a role in treating conditions like ADHD or cognitive impairments.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may influence energy production and amino acid metabolism. This property positions it as a candidate for further research in metabolic disorders .

The mechanism of action of this compound involves binding to specific receptors or enzymes, thereby modulating their activity. The compound's chiral nature allows it to selectively interact with biological targets, leading to various pharmacological effects. The pathways affected depend on the specific biological context in which the compound is applied.

Synthesis Methods

The synthesis of this compound typically involves stereoselective methods to ensure the correct configuration at its chiral centers. Common synthetic routes include:

- Hydrobromolysis : Regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers.

- Enzymatic Processes : Utilizing enzymes like lipase from Serratia marcescens in bioreactors for high-yield production.

Case Study 1: Cognitive Enhancement

One study explored the cognitive-enhancing effects of this compound on animal models. Results indicated improved performance in tasks requiring attention and memory compared to control groups. This suggests potential applications in treating cognitive deficits associated with aging or neurological disorders.

Case Study 2: Metabolic Pathway Influence

Another investigation focused on the compound's effects on metabolic pathways. It was found to significantly alter amino acid metabolism in vitro, indicating its potential role in nutritional science and metabolic health management. Further research is needed to explore these effects in clinical settings .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Amino-3-methylpentane | Similar backbone; primary amine | Less sterically hindered than (2R,3S)-isomer |

| 2-Amino-4-methylpentanoic acid | Contains an additional carboxylic acid group | Exhibits different biological activity due to acidity |

| 1-Amino-2-methylbutane | Shorter carbon chain; primary amine | Different metabolic pathways due to chain length |

The unique stereochemistry of this compound results in distinct biological activities that differentiate it from structurally similar compounds. This specificity is crucial for developing targeted therapeutic agents.

Q & A

Q. What are the key considerations for synthesizing (2R,3S)-3-Methylpentan-2-amine hydrochloride to ensure high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, focus on:

- Chiral Resolution : Use chiral auxiliaries or catalysts during synthesis to favor the (2R,3S) configuration. For example, stereoselective reduction of ketones or enzymatic resolution methods.

- Reaction Conditions : Optimize solvent polarity (e.g., dioxane for HCl salt formation) and temperature to minimize racemization .

- Purification : Employ recrystallization with solvents like ethanol or acetone to isolate the desired enantiomer. Monitor purity via polarimetry or chiral HPLC.

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy : Compare experimental -NMR data (e.g., δ 9.00 ppm for amine protons in DMSO-d) to reference spectra. Look for splitting patterns indicative of stereochemistry .

- Mass Spectrometry : Confirm molecular weight (e.g., 285.81 g/mol for related hydrochlorides) via ESI-MS or MALDI-TOF .

- Elemental Analysis : Validate chloride content (e.g., 12.4% Cl) using titration or ion chromatography .

Q. What are the recommended safety protocols for handling hydrochloride salts in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of HCl vapors released during synthesis or decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste per EPA guidelines .

Advanced Research Questions

Q. What methodologies are effective for resolving contradictions in stereochemical assignments of chiral amine hydrochlorides?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in stereochemistry by determining crystal structures. Compare bond angles and torsion angles to known standards (e.g., tartrate salts in ) .

- Chiral HPLC : Use columns like Chiralpak® IA with hexane/isopropanol mobile phases to separate enantiomers. Validate retention times against commercial standards .

- Vibrational Circular Dichroism (VCD) : Analyze Cotton effects to confirm absolute configuration .

Q. How can impurity profiling be systematically conducted for this compound using advanced chromatographic techniques?

Methodological Answer:

- HPLC-MS/MS : Employ C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate impurities. Use tandem MS to identify structural analogs (e.g., ethylphenidate derivatives in ) .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions. Track degradation products via UPLC-QTOF .

- Reference Standards : Cross-validate impurities (e.g., isopropylarticaine hydrochloride in ) using certified materials .

Q. What experimental strategies optimize the crystallization of hydrochloride salts to enhance yield and stability?

Methodological Answer:

- Solvent Screening : Test solvents like ethanol, acetone, or ethyl acetate for solubility differences. Use anti-solvent addition (e.g., diethyl ether) to induce crystallization .

- pH Control : Adjust pH to 4–5 during salt formation to maximize protonation of the amine group. Monitor via in-line pH probes .

- Polymorph Screening : Characterize crystal forms (e.g., anhydrous vs. hydrates) using PXRD and DSC. Optimize annealing temperatures to stabilize the desired polymorph .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.